2,3-Dibromo-1-(2-propynyl)-1H-pyrrole-5-carboxylic acid
Description
2,3-Dibromo-1-(2-propynyl)-1H-pyrrole-5-carboxylic acid is a halogenated pyrrole derivative characterized by bromine substituents at positions 2 and 3, a propynyl group at position 1, and a carboxylic acid moiety at position 5.
Properties
IUPAC Name |
4,5-dibromo-1-prop-2-ynylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO2/c1-2-3-11-6(8(12)13)4-5(9)7(11)10/h1,4H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBGHGNSDMQYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=C1Br)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(2-propynyl)-1H-pyrrole-5-carboxylic acid typically involves the bromination of a pyrrole derivative followed by the introduction of a propynyl group. One common method involves the use of bromine or a brominating agent to introduce bromine atoms at the 2 and 3 positions of the pyrrole ring. The propynyl group can be introduced through a coupling reaction using a suitable alkyne precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1-(2-propynyl)-1H-pyrrole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can remove the bromine atoms or reduce other functional groups present in the molecule.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,3-Dibromo-1-(2-propynyl)-1H-pyrrole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated pyrrole derivatives and their biological activities.
Medicine: Research into potential pharmaceutical applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1-(2-propynyl)-1H-pyrrole-5-carboxylic acid involves its interaction with molecular targets through its bromine atoms and propynyl group. These functional groups can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyrrole Derivatives
- 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 800401-71-2): This compound shares a bromine substituent and a carboxylic acid group but differs in its fused pyrrolo-pyridine core.
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) :
Substituting bromine with chlorine at position 5 reduces steric bulk and electronegativity, which may lower reactivity. This compound was synthesized in 71% yield, suggesting that chloro-substituted derivatives may be less efficient to prepare compared to methoxy analogs (80% yield for 10c ) .
Propynyl-Substituted Heterocycles
- Apadenoson (CAS 250386-15-3): A larger molecule with a propynyl group linked to a purine-ribofuranosyl structure.
Carboxylic Acid-Functionalized Pyrroles
- 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) :
Lacking halogenation, this compound was synthesized in 95% yield, indicating that bromination steps (as in the target compound) may introduce synthetic challenges, such as lower yields or purification difficulties .
Data Tables
Table 1: Comparison of Halogenated Pyrrole Derivatives
Key Research Findings and Insights
- Reactivity Profile: The propynyl group may enhance cross-coupling reactivity (e.g., Sonogashira reactions), similar to its role in Apadenoson’s structure .
- Safety Considerations : Halogenated pyrroles often require careful handling due to toxicity risks, as seen in SDS data for 5-bromo derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
